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Introduction

(2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid is a specialized organic compound that
belongs to the versatile class of phenylboronic acids. These molecules are critical building
blocks in modern organic synthesis, most notably for their role in palladium-catalyzed cross-
coupling reactions such as the Suzuki-Miyaura coupling. The unique substitution pattern of this
particular acid—featuring a fluorine atom, a propylcarbamoyl group, and the boronic acid
moiety—makes it a valuable reagent for introducing complex functionalities into target
molecules.

The presence of a fluorine atom can significantly modulate the physicochemical properties of a
molecule, often enhancing metabolic stability, binding affinity, and bioavailability, which are
critical parameters in drug design. The propylcarbamoyl group provides an additional point for
hydrogen bonding and can influence solubility and molecular conformation. The boronic acid
group itself is not only a key reactant for carbon-carbon bond formation but is also recognized
as a pharmacophore in several FDA-approved drugs, capable of forming reversible covalent
bonds with biological targets like serine proteases.[1] This guide provides a summary of its
properties, a plausible synthetic route, and a key application protocol.
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Chemical Identity and Properties

The IUPAC name for the compound is [2-fluoro-5-(propylcarbamoyl)phenyl]boronic acid. While
extensive experimental data for this specific molecule is limited in public literature, the following
table summarizes its known properties and key computed descriptors.

Property Value Source
[2-fluoro-5-

IUPAC Name (propylcarbamoyl)phenyllboron  [Internal]
ic acid

CAS Number 874289-48-2

Molecular Formula C10H13BFNOs3

Molecular Weight 225.03 g/mol

Physical Form Expected to be a solid [Inferred]

Storage Sealed in dry, 2-8°C [2]

Experimental Protocols

Detailed experimental procedures for the synthesis and application of (2-Fluoro-5-
(propylcarbamoyl)phenyl)boronic acid are not readily available. The following protocols are
based on established synthetic methodologies for analogous compounds and represent
plausible and instructive procedures for its preparation and use.

Protocol 1: Plausible Synthesis

The synthesis can be envisioned as a two-step process starting from 4-carboxy-3-fluorobenzoic
acid: first, an amidation to form the N-propyl amide, followed by a directed ortho-metalation and
borylation to introduce the boronic acid group.

Step A: Synthesis of 4-Fluoro-3-(propylcarbamoyl)benzoic Acid

¢ Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 4-carboxy-3-fluorobenzoic
acid in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-Dimethylformamide
(DMF).
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Amide Coupling: Add 1.1 equivalents of a peptide coupling agent (e.g., HATU or EDC) and
1.1 equivalents of a base (e.g., DIPEA). Stir for 10 minutes at room temperature.

Amine Addition: Add 1.2 equivalents of n-propylamine to the mixture.

Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress
by Thin Layer Chromatography (TLC).

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash
sequentially with 1M HCI, saturated sodium bicarbonate solution, and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the crude product by silica gel chromatography to yield the
intermediate amide.

Step B: Synthesis of (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid

Reaction Setup: Dissolve 1 equivalent of the intermediate from Step A in anhydrous
tetrahydrofuran (THF) in a flame-dried, nitrogen-purged flask.

Deprotonation: Cool the solution to -78°C in a dry ice/acetone bath. Add 2.2 equivalents of a
strong base, such as sec-Butyllithium, dropwise while maintaining the temperature. The
position ortho to the fluorine and meta to the other groups is expected to be lithiated.

Borylation: After stirring for 1-2 hours at -78°C, add 1.5 equivalents of triisopropyl borate
dropwise.

Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional
12 hours. Quench the reaction by the slow addition of 1M HCI.

Work-up: Extract the product into an organic solvent like ethyl acetate. Wash the combined
organic layers with brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The
crude product can be purified by recrystallization or silica gel chromatography to afford the
final (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid.
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Protocol 2: Suzuki-Miyaura Cross-Coupling Application

This protocol describes a general procedure for using the title compound to synthesize a biaryl
product, a cornerstone reaction in drug development.

e Reaction Setup: To a reaction vial, add (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic
acid (1.2 equivalents), the desired aryl halide (e.g., bromobenzene, 1.0 equivalent), a
palladium catalyst such as Pd(PPhs)4 (0.05 equivalents), and a base like potassium
carbonate (2.0 equivalents).

e Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a
4:1 ratio).

e Reaction: Seal the vial and heat the mixture to 80-100°C with vigorous stirring for 4-12
hours. Monitor the reaction progress by TLC or LC-MS.

o Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.
Separate the layers.

» Extraction: Extract the aqueous layer with ethyl acetate (2x).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. Purify the crude product via silica gel
column chromatography to isolate the desired biaryl compound.

Visualized Workflows and Pathways
Plausible Synthetic Pathway

The following diagram illustrates a potential two-step synthetic route to obtain the title
compound.
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Step A: Amidation

4-Carboxy-3-fluorobenzoic acid

n-Propylamine +
Coupling Agents

4-Fluoro-3-(propylcarbamoyl)benzoic acid
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(2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid
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Caption: A plausible two-step synthesis of the target compound.

General Suzuki-Miyaura Coupling Workflow

This diagram outlines the key steps in a typical Suzuki-Miyaura cross-coupling reaction utilizing

the title boronic acid.
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Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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